Cinerubin B hcl

Description

Cinerubin B has been reported in Streptomyces, Streptomyces eurythermus, and other organisms with data available.

Properties

IUPAC Name |

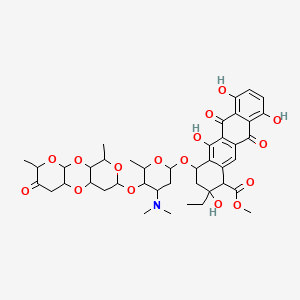

methyl 4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H51NO16/c1-8-42(51)15-27(30-19(34(42)40(50)52-7)11-20-31(36(30)48)37(49)33-23(45)10-9-22(44)32(33)35(20)47)57-28-12-21(43(5)6)38(17(3)53-28)58-29-14-25-39(18(4)54-29)59-41-26(56-25)13-24(46)16(2)55-41/h9-11,16-18,21,25-29,34,38-39,41,44-45,48,51H,8,12-15H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDDFHXUDIPRSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H51NO16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

825.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35906-51-5 | |

| Record name | Cinerubine B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinerubine B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Cinerubin B HCl: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinerubin B, a glycosylated anthracycline antibiotic derived from Streptomyces species, has demonstrated significant potential as an anticancer agent.[1][2] As a member of the anthracycline class, its mechanism of action is broadly understood to involve the disruption of fundamental cellular processes in cancer cells, leading to cytotoxicity. This technical guide provides an in-depth exploration of the known and inferred mechanisms of action of Cinerubin B hydrochloride (HCl) in cancer cells, supported by available data, general principles of anthracycline pharmacology, and representative experimental protocols. While specific research on Cinerubin B HCl is limited, this guide synthesizes the current understanding to serve as a valuable resource for ongoing research and drug development.

Core Mechanisms of Action

The anticancer activity of this compound is believed to be multifactorial, consistent with other anthracyclines. The primary proposed mechanisms include:

-

DNA Intercalation: Cinerubin B inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with the processes of DNA replication and transcription, which are essential for cancer cell proliferation.[1][3]

-

Topoisomerase II Inhibition: Anthracyclines are well-known inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[4][5][6][7] By stabilizing the topoisomerase II-DNA cleavage complex, Cinerubin B likely induces double-strand breaks in DNA, triggering downstream apoptotic pathways.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the production of highly reactive oxygen species such as superoxide anions and hydrogen peroxide.[8][9][10][11] This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.

-

Induction of Apoptosis and Cell Cycle Arrest: The culmination of DNA damage and cellular stress induced by Cinerubin B leads to the activation of programmed cell death (apoptosis) and arrest of the cell cycle, preventing further proliferation of cancer cells.

Data Presentation: Antiproliferative Activity

| Cell Line | Cancer Type |

| MCF-7 | Breast Cancer |

| U251 | Glioblastoma |

| NCI-H460 | Non-small Cell Lung Cancer |

| 786-0 | Kidney Cancer |

| E0771 | Mouse Adenocarcinoma |

Further quantitative analysis from dose-response studies is required to establish precise IC50 values for each cell line.

Signaling Pathways

The cytotoxic effects of this compound are mediated through complex signaling pathways, primarily revolving around DNA damage response and the subsequent induction of apoptosis and cell cycle arrest.

Apoptosis Induction Pathway

The DNA damage inflicted by Cinerubin B is a potent trigger for the intrinsic apoptotic pathway. This pathway is characterized by the activation of pro-apoptotic proteins and the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases.

Cell Cycle Arrest Pathway

In response to DNA damage, cancer cells activate cell cycle checkpoints to halt proliferation and allow for DNA repair. Cinerubin B, through the activation of the p53/p21 axis, is inferred to induce cell cycle arrest, primarily at the G1/S and G2/M transitions.[1]

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. Therefore, the following are representative methodologies for key assays used to characterize the mechanism of action of anthracyclines, which can be adapted for the study of this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the medium in the wells with the drug-containing medium, including a vehicle control (e.g., DMSO or saline).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Topoisomerase II Inhibition Assay (In Vitro)

Objective: To assess the inhibitory effect of this compound on topoisomerase II activity.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase IIα, and varying concentrations of this compound in a reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II is observed as a decrease in the formation of relaxed and linear DNA from the supercoiled substrate.

Conclusion

This compound is a promising anticancer agent that, as an anthracycline, is presumed to exert its cytotoxic effects through a combination of DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species. These actions culminate in the induction of apoptosis and cell cycle arrest in cancer cells. While direct and detailed mechanistic studies on this compound are not yet widely available, the established understanding of the anthracycline class provides a strong framework for its mechanism of action. Further research is warranted to fully elucidate the specific molecular pathways targeted by this compound and to quantify its efficacy in a broader range of cancer models. The experimental protocols outlined in this guide provide a foundation for such future investigations, which will be critical for the continued development of this compound as a potential therapeutic agent.

References

- 1. Cinerubin B | 35906-51-5 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Marine-Derived Compounds Targeting Topoisomerase II in Cancer Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Crucial role of reactive oxygen species (ROS) for the proapoptotic effects of indirubin derivative DKP-073 in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reactive oxygen species in cancer: Mechanistic insights and therapeutic innovations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Actinobacteria from Antarctica as a source for anticancer discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Natural Bacterial and Fungal Peptides as a Promising Treatment to Defeat Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Actinobacteria from Antarctica as a source for anticancer discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Origin and Synthesis of Cinerubin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinerubin B is a glycosylated anthracycline antibiotic with notable anti-Gram-positive bacterial, mycobacterial, fungal, amoebic, and anticancer activities. This technical guide provides a comprehensive overview of the origin, biosynthesis, and synthesis of Cinerubin B. It details the natural sources of this compound, outlines a putative biosynthetic pathway based on genomic data, and presents experimental protocols for its production and isolation. Quantitative data are summarized for clarity, and key pathways are visualized to facilitate understanding. While the total chemical synthesis of Cinerubin B has not been reported, this guide serves as a foundational resource for researchers in natural product chemistry, microbiology, and oncology.

Introduction

Cinerubin B belongs to the anthracycline class of aromatic polyketides, a group of secondary metabolites renowned for their therapeutic properties, particularly as anticancer agents. It is a glycosylated molecule with a characteristic tetracyclic aglycone core. This guide will delve into the microbial origins of Cinerubin B and the genetic basis for its production, providing a technical framework for its study and potential future development.

Origin of Cinerubin B

Cinerubin B is a natural product synthesized by various species of soil-dwelling bacteria belonging to the genus Streptomyces. These filamentous actinobacteria are a rich source of a wide array of bioactive secondary metabolites.

Producing Microorganisms

Several Streptomyces species have been identified as producers of Cinerubin B, including:

-

Streptomyces cinereoruber var. fructo fermentans[1]

-

Streptomyces griseorubiginosus[2]

-

Streptomyces sp. SPB74

-

Streptomyces aurantiacus

Biosynthesis of Cinerubin B

The biosynthesis of Cinerubin B is orchestrated by a dedicated biosynthetic gene cluster (BGC) that encodes a suite of enzymes responsible for the assembly of the polyketide backbone and its subsequent modifications, including glycosylation.

Cinerubin B Biosynthetic Gene Cluster

A putative BGC for Cinerubin B has been identified in Streptomyces sp. SPB074 and is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0000212 . This cluster contains the genes encoding a type II polyketide synthase (PKS) system, as well as enzymes for tailoring reactions such as cyclization, oxidation, and glycosylation.

Putative Biosynthetic Pathway

Based on the analysis of the BGC and knowledge of general anthracycline biosynthesis, a putative pathway for Cinerubin B can be proposed. The pathway commences with the assembly of the polyketide chain by the minimal PKS, followed by a series of enzymatic modifications to form the anthracycline aglycone. The final steps involve the attachment of sugar moieties, which are crucial for the biological activity of the molecule.

Chemical Synthesis of Cinerubin B

To date, a total chemical synthesis of Cinerubin B has not been reported in the scientific literature. The complex stereochemistry of the glycosidic linkages and the densely functionalized aglycone present significant challenges for synthetic chemists. Research in the field has primarily focused on the synthesis of the anthracycline aglycones and the development of methods for glycosylation.

Experimental Protocols

Fermentation of Streptomyces griseorubiginosus for Cinerubin B Production

This protocol is a general guideline for the cultivation of Streptomyces griseorubiginosus for the production of Cinerubin B. Optimization of parameters such as media composition, pH, temperature, and incubation time may be required for specific strains.

5.1.1. Media Composition

| Component | Concentration (g/L) |

| Soluble Starch | 20.0 |

| Glucose | 10.0 |

| Yeast Extract | 5.0 |

| Peptone | 5.0 |

| K2HPO4 | 1.0 |

| MgSO4·7H2O | 0.5 |

| CaCO3 | 2.0 |

| pH | 7.0-7.2 |

5.1.2. Protocol

-

Prepare the fermentation medium and sterilize by autoclaving at 121°C for 20 minutes.

-

Inoculate the sterile medium with a fresh culture of Streptomyces griseorubiginosus.

-

Incubate the culture at 28-30°C with shaking at 200 rpm for 7-10 days.

-

Monitor the production of Cinerubin B by analytical techniques such as HPLC or LC-MS.

Purification of Cinerubin B

The following is a general protocol for the extraction and purification of Cinerubin B from the fermentation broth.

5.2.1. Extraction

-

Separate the mycelium from the culture broth by centrifugation.

-

Extract the supernatant with an equal volume of ethyl acetate or another suitable organic solvent.

-

Concentrate the organic extract under reduced pressure to obtain a crude extract.

5.2.2. Chromatographic Purification

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol.

-

Collect the red-colored fractions and monitor by thin-layer chromatography (TLC).

-

Pool the fractions containing Cinerubin B and concentrate.

-

Perform further purification by preparative HPLC to obtain pure Cinerubin B.

Characterization and Quantitative Data

Pure Cinerubin B is typically obtained as a red amorphous powder. Its identity and purity are confirmed by various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C42H51NO16 |

| Molecular Weight | 825.85 g/mol |

| Appearance | Red amorphous powder |

| Solubility | Soluble in methanol, chloroform, and DMSO |

| UV-Vis (λmax) | 490 nm |

| Mass Spectrometry | [M+H]+ at m/z 826.3298 |

Key ¹H NMR Signals (in CDCl₃):

-

Phenolic protons: δ 12.99 (s, 1H), 12.83 (s, 1H), 12.28 (s, 1H)

-

Aromatic protons: δ 7.75 (s, 1H), 7.33 (d, J = 4.41 Hz, 2H)

-

Carbinolic proton: δ 5.27 (dl, J = 2.50 Hz, 1H)

Conclusion

Cinerubin B remains a fascinating natural product with significant therapeutic potential. This guide has provided an in-depth overview of its microbial origin and biosynthetic pathway. While the total chemical synthesis of Cinerubin B is yet to be achieved, the information presented here on its production through fermentation and subsequent purification provides a solid foundation for further research and development. The elucidation of the functions of the genes within its biosynthetic cluster could open avenues for biosynthetic engineering to produce novel and more potent analogs.

References

Unveiling the Solubility of Cinerubin B HCl: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of Cinerubin B hydrochloride (HCl) in common laboratory solvents, DMSO and water. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines experimental considerations, and visualizes the compound's mechanism of action.

Core Findings: Solubility Profile

Cinerubin B, an anthracycline antibiotic with noted anticancer properties, demonstrates qualitative solubility in dimethyl sulfoxide (DMSO). However, specific quantitative solubility data for Cinerubin B or its hydrochloride salt in DMSO remains largely unpublished in readily accessible literature. Information regarding its solubility in water is not currently available.

| Solvent | Cinerubin B HCl | Cinerubin B |

| DMSO | Data not available | Soluble[1] |

| Water | Data not available | Data not available |

This table reflects the current publicly available data. Further empirical testing is required for quantitative assessment.

Experimental Protocols and Considerations

While direct quantitative solubility studies are not widely documented, experimental protocols for related assays provide context for the practical application of Cinerubin B's solubility in DMSO.

Preparation of Cinerubin B for In Vitro Assays:

In a common experimental workflow for assessing antiproliferative activity, Cinerubin B is first solubilized in DMSO to create a stock solution. For instance, in studies evaluating its effect on cancer cell lines, a stock solution might be prepared by dissolving Cinerubin B in DMSO. This stock is then further diluted in the cell culture medium to achieve the desired final concentrations for the assay. This highlights DMSO's role as a suitable solvent for preparing Cinerubin B for biological experiments.

Visualizing the Mechanism of Action

Cinerubin B is a member of the anthracycline class of antibiotics. The primary mechanisms of action for anthracyclines are well-established and involve a multi-faceted attack on cancer cells. The following diagram illustrates these key pathways.

Caption: General mechanism of action for anthracyclines like Cinerubin B.

The workflow for utilizing Cinerubin B in a research setting, from solubilization to cellular assay, can be visualized as follows.

Caption: Experimental workflow for in vitro testing of Cinerubin B.

References

Cinerubin B HCl molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinerubin B is a glycosylated anthracycline antibiotic isolated from various Streptomyces species. As a member of the anthracycline class of compounds, it exhibits potent anti-cancer and antibacterial properties. This document provides a comprehensive technical overview of Cinerubin B, including its chemical properties, mechanism of action, relevant experimental protocols, and its impact on cellular signaling pathways. All quantitative data is presented in a structured format for clarity and ease of comparison. It is important to note that while the query specified Cinerubin B HCl, extensive database searches have yielded information solely on Cinerubin B, suggesting it is the predominantly studied and available form.

Chemical and Physical Properties

Cinerubin B is characterized by its core anthracycline structure, which is responsible for its biological activity. Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄₂H₅₁NO₁₆ | [1][2][3][4] |

| Molecular Weight | 825.85 g/mol | [3][4] |

| CAS Number | 35906-51-5 | [1][2] |

| Appearance | Orange-Red Crystalline Solid | [3] |

| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, and Methanol. | [2] |

Biological Activity and Mechanism of Action

Cinerubin B's primary mechanism of action is consistent with other anthracycline antibiotics, involving the disruption of DNA and RNA synthesis, ultimately leading to cell death.[5] This is achieved through a multi-faceted approach:

-

DNA Intercalation: The planar aromatic chromophore of the Cinerubin B molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby obstructing the processes of replication and transcription.

-

Topoisomerase II Inhibition: Cinerubin B inhibits the enzyme topoisomerase II. This enzyme is crucial for relieving torsional strain in DNA during replication. By inhibiting this enzyme, Cinerubin B causes double-strand breaks in the DNA, which triggers apoptosis (programmed cell death).[5]

The cytotoxic effects of Cinerubin B have been quantified against various cell lines. A notable example is its activity against L1210 murine leukemia cells.

| Cell Line | IC₅₀ (Inhibition of Growth) | IC₅₀ (Inhibition of RNA Synthesis) | Source(s) |

| L1210 Murine Leukemia | 15 nM | 48 nM | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Cinerubin B's biological activity.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Objective: To determine the concentration at which Cinerubin B inhibits the growth of a cell population by 50% (IC₅₀).

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest (e.g., L1210)

-

Complete cell culture medium

-

Cinerubin B stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the 96-well plates with cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of Cinerubin B in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the various concentrations of Cinerubin B. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

-

Following incubation, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

RNA Synthesis Inhibition Assay

This protocol measures the effect of Cinerubin B on the synthesis of new RNA in cells.

Objective: To quantify the inhibition of RNA synthesis by Cinerubin B.

Materials:

-

24-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Cinerubin B stock solution

-

[³H]-Uridine (radiolabeled RNA precursor)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Seed cells in 24-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Cinerubin B for a predetermined time.

-

Add [³H]-Uridine to each well and incubate for 1-2 hours to allow for its incorporation into newly synthesized RNA.

-

Wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated [³H]-Uridine.

-

Precipitate the macromolecules (including RNA) by adding cold 5% TCA.

-

Wash the precipitate with ethanol to remove the TCA.

-

Lyse the cells and collect the lysate.

-

Add scintillation fluid to the lysate and measure the radioactivity using a scintillation counter.

-

The amount of incorporated [³H]-Uridine is proportional to the rate of RNA synthesis. Compare the radioactivity in treated cells to that in control cells to determine the percentage of inhibition.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of Cinerubin B and a typical experimental workflow for its evaluation.

Caption: Mechanism of Cinerubin B inducing apoptosis in cancer cells.

Caption: Workflow for evaluating the bioactivity of Cinerubin B.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Inhibition of RNA Synthesis as a Therapeutic Strategy against Aspergillus and Fusarium: Demonstration of In Vitro Synergy between Rifabutin and Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]

Cinerubin B: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinerubin B is an anthracycline antibiotic that has demonstrated significant potential as an anticancer agent. As a member of this well-established class of chemotherapeutics, its primary mechanisms of action are understood to involve the disruption of DNA replication and the induction of programmed cell death (apoptosis) in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the known biological activities of Cinerubin B, with a focus on its quantitative effects, the experimental protocols used for its evaluation, and the cellular pathways it modulates.

Quantitative Biological Activity of Cinerubin B

The cytotoxic and antiproliferative effects of Cinerubin B have been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Carcinoma | 0.0006 |

| A549 | Lung Carcinoma | 0.0006 |

| PSN1 | Pancreatic Adenocarcinoma | 0.0012 |

| T98G | Glioblastoma | 0.0012 |

Table 1: IC50 values of Cinerubin B against various human cancer cell lines. Data is based on preliminary laboratory results.[1]

Core Mechanisms of Action

Topoisomerase II Inhibition

A primary mechanism of action for anthracyclines, including Cinerubin B, is the inhibition of topoisomerase II. This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA covalent complex, Cinerubin B prevents the re-ligation of the DNA strands, leading to double-strand breaks and subsequent cell cycle arrest and apoptosis.

Induction of Apoptosis

Cinerubin B is a potent inducer of apoptosis. This programmed cell death is a key mechanism for eliminating cancerous cells. The apoptotic cascade initiated by Cinerubin B is believed to be primarily mediated through the intrinsic or mitochondrial pathway. This is triggered by the cellular stress induced by DNA damage.

Signaling Pathways

While the specific signaling pathways directly modulated by Cinerubin B are a subject of ongoing research, the induction of apoptosis by anthracyclines typically involves the activation of the intrinsic pathway. DNA damage triggers the activation of p53, a tumor suppressor protein, which in turn upregulates the expression of pro-apoptotic proteins like Bax. Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Initiator caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 values of Cinerubin B.

Materials:

-

Human cancer cell lines

-

96-well plates

-

Cinerubin B

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Complete cell culture medium

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of Cinerubin B in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the Cinerubin B dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Topoisomerase II Decatenation Assay

This assay measures the ability of Cinerubin B to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

-

Human topoisomerase II alpha

-

Kinetoplast DNA (catenated)

-

10x Topoisomerase II reaction buffer

-

ATP

-

Cinerubin B

-

STEB (40% Sucrose, 100 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5 mg/mL Bromophenol Blue)

-

Agarose

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures containing 1x topoisomerase II reaction buffer, ATP, and kDNA.

-

Add varying concentrations of Cinerubin B to the reaction mixtures. Include a no-drug control and a no-enzyme control.

-

Initiate the reaction by adding human topoisomerase II alpha.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding STEB buffer.

-

Run the samples on a 1% agarose gel.

-

Stain the gel with ethidium bromide and visualize the DNA under UV light.

-

Inhibition of topoisomerase II is indicated by the presence of catenated kDNA (which remains in the well) compared to the control where decatenated DNA (minicircles) migrates into the gel.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Human cancer cell lines

-

Cinerubin B

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with Cinerubin B at the desired concentration and for the desired time. Include an untreated control.

-

Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Conclusion

Cinerubin B is a potent cytotoxic agent against a range of cancer cell lines, with its primary mechanisms of action being topoisomerase II inhibition and the induction of apoptosis. The provided experimental protocols offer a framework for the in-vitro evaluation of Cinerubin B and similar compounds. Further research is warranted to fully elucidate the specific signaling pathways modulated by Cinerubin B, which could lead to the development of more targeted and effective cancer therapies.

References

An In-Depth Technical Guide to the Core Mechanisms of Action: Cinerubin B HCl vs. Doxorubicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracyclines are a cornerstone of cancer chemotherapy, renowned for their broad-spectrum efficacy against a variety of hematological and solid tumors. Doxorubicin, the archetypal anthracycline, has been a frontline treatment for decades, yet its clinical utility is often hampered by dose-limiting cardiotoxicity and the emergence of drug resistance. This has spurred the investigation of other anthracycline analogues, such as Cinerubin B, in the hope of identifying compounds with improved therapeutic indices. This technical guide provides a detailed comparative analysis of the core mechanisms of action of Cinerubin B HCl and doxorubicin, offering insights for researchers and drug development professionals. While extensive data exists for doxorubicin, this guide also encapsulates the available information for Cinerubin B, highlighting areas where further research is needed for a complete comparative profile.

Core Mechanisms of Action: A Comparative Overview

Both Cinerubin B and doxorubicin are classified as anthracycline antibiotics, and as such, they are believed to share fundamental mechanisms of anticancer activity. These primarily include:

-

DNA Intercalation: The planar aromatic ring structures of these molecules insert between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with fundamental cellular processes like DNA replication and transcription.

-

Topoisomerase II Inhibition: Anthracyclines are potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, these drugs lead to the accumulation of double-strand breaks, a highly cytotoxic lesion that triggers apoptotic cell death.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the production of superoxide radicals and other reactive oxygen species. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to both the cytotoxic and cardiotoxic effects of these drugs.

While these core mechanisms are shared, subtle structural differences between Cinerubin B and doxorubicin may lead to variations in their potency, specificity, and side-effect profiles. A detailed quantitative comparison is essential for elucidating these differences.

Quantitative Data for Comparison

A direct, head-to-head quantitative comparison of Cinerubin B and doxorubicin across various mechanistic assays in the same experimental systems is not extensively available in the public domain. However, this section presents the available data for doxorubicin as a benchmark and will incorporate any identified quantitative data for Cinerubin B.

Table 1: Comparative Cytotoxicity (IC50 Values)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Doxorubicin | MCF-7 | Breast Adenocarcinoma | ~0.05 - 2.8 | [1] |

| Doxorubicin | HCT-116 | Colon Carcinoma | ~1.0 | [1] |

| Doxorubicin | HepG2 | Hepatocellular Carcinoma | ~12.2 | [2] |

| Doxorubicin | A549 | Lung Carcinoma | > 20 | [2] |

| Cinerubin B | Data Not Available |

Table 2: Topoisomerase II Inhibition

| Compound | Assay Type | IC50 (µM) | Reference |

| Doxorubicin | Decatenation Assay | ~2.67 | [3] |

| Cinerubin B | Data Not Available |

Table 3: DNA Binding Affinity

| Compound | Method | Binding Constant (K) | Reference |

| Doxorubicin | Spectrophotometry | 10^5 - 10^6 M⁻¹ | [4][5] |

| Cinerubin B | Data Not Available |

Table 4: Apoptosis Induction

| Compound | Cell Line | Assay | % Apoptotic Cells | Reference |

| Doxorubicin | T47D (Breast Cancer) | Annexin V/PI | ~75% (at 5 µg/mL) | [6] |

| Cinerubin B | Data Not Available |

Table 5: Reactive Oxygen Species (ROS) Generation

| Compound | System | Fold Increase in ROS | Reference |

| Doxorubicin | Rat Heart Homogenate | Dose-dependent increase | |

| Cinerubin B | Data Not Available |

Signaling Pathways and Experimental Workflows

Doxorubicin's Multifaceted Mechanism of Action

Doxorubicin exerts its cytotoxic effects through a complex interplay of signaling pathways initiated by its interaction with DNA, topoisomerase II, and the generation of ROS.

Caption: Doxorubicin's mechanism of action leading to apoptosis and cardiotoxicity.

Experimental Workflow for Comparative Analysis

To quantitatively compare the mechanisms of Cinerubin B and doxorubicin, a series of well-established experimental workflows should be employed.

Caption: Experimental workflow for comparing Cinerubin B and doxorubicin.

Detailed Experimental Protocols

Topoisomerase II Inhibition Assay (Decatenation Assay)

Principle: This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II. Inhibition of the enzyme results in the failure to release the individual minicircles.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing topoisomerase II assay buffer, kDNA substrate, and varying concentrations of the test compound (Cinerubin B or doxorubicin) or vehicle control.

-

Enzyme Addition: Add human topoisomerase IIα to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated kDNA from the decatenated minicircles.

-

Visualization and Quantification: Stain the gel with a DNA-binding dye (e.g., ethidium bromide or SYBR Green) and visualize under UV light. The amount of decatenated product is quantified using densitometry. The IC50 value is the concentration of the drug that inhibits 50% of the decatenation activity.

DNA Intercalation Assay (Fluorescence Quenching)

Principle: The intrinsic fluorescence of anthracyclines is quenched upon intercalation into the DNA double helix. This change in fluorescence can be used to determine the binding affinity.

Protocol:

-

Sample Preparation: Prepare solutions of known concentrations of calf thymus DNA and the test compound (Cinerubin B or doxorubicin) in a suitable buffer.

-

Fluorescence Measurement: In a fluorometer, titrate a fixed concentration of the drug with increasing concentrations of DNA.

-

Data Acquisition: Measure the fluorescence emission of the drug at its characteristic wavelength after each addition of DNA.

-

Data Analysis: Plot the change in fluorescence intensity as a function of DNA concentration. The data can be fitted to a binding isotherm (e.g., Scatchard plot) to calculate the binding constant (K) and the number of binding sites.

Apoptosis Quantification (TUNEL Assay)

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.

Protocol:

-

Cell Culture and Treatment: Culture cancer cells and treat them with various concentrations of Cinerubin B, doxorubicin, or vehicle control for a specified time.

-

Cell Fixation and Permeabilization: Harvest the cells, fix them with paraformaldehyde, and then permeabilize with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.

-

TUNEL Reaction: Incubate the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP (e.g., BrdUTP followed by an anti-BrdU-FITC antibody).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the labeled dUTP is proportional to the extent of DNA fragmentation.

-

Data Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells in each treatment group.

Cellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Cell Culture and Staining: Plate cells in a multi-well plate and load them with DCFH-DA in serum-free media.

-

Treatment: After an incubation period, replace the loading medium with fresh medium containing various concentrations of Cinerubin B, doxorubicin, or vehicle control. A known ROS inducer (e.g., H₂O₂) should be used as a positive control.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission) using a fluorescence plate reader at different time points.

-

Data Analysis: Normalize the fluorescence intensity to the cell number (e.g., using a parallel cytotoxicity assay or by staining with a nuclear dye like Hoechst). The increase in fluorescence intensity relative to the control indicates the level of intracellular ROS generation.

Conclusion

Both this compound and doxorubicin are potent anticancer agents that likely share a common set of core mechanisms of action typical of anthracyclines. While doxorubicin's mechanisms have been extensively studied and quantified, there is a notable lack of publicly available, direct comparative quantitative data for Cinerubin B. The experimental protocols detailed in this guide provide a robust framework for conducting such a comparative analysis. A thorough investigation into the quantitative differences in topoisomerase II inhibition, DNA binding affinity, apoptosis induction, and ROS generation between these two compounds is crucial for determining if Cinerubin B offers a superior therapeutic window compared to doxorubicin. Such data would be invaluable for the rational design and development of next-generation anthracycline-based chemotherapeutics with improved efficacy and reduced toxicity.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry [ouci.dntb.gov.ua]

- 4. DNA damage independent inhibition of NF-κB transcription by anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated anthracyclines: interactions with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Variance of Doxorubicin and Anthracycline Analogues as Topoisomerase Alpha and Beta (Top2a and Top2b) Inhibitors and Potential Design of Analogue Candidates of Less Side Effects on Cardiomyocytes – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Unveiling Cinerubin B: A Technical Guide to Its Discovery, Isolation, and Characterization from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinerubin B, a member of the anthracycline class of antibiotics, is a secondary metabolite produced by various species of the genus Streptomyces. First identified in strains such as Streptomyces griseorubiginosus, S. eurythermus, and S. cinereoruber, this compound has garnered interest for its potential as an anticancer agent. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Cinerubin B, presenting a compilation of methodologies and data to support further research and development. The document outlines detailed protocols for the fermentation of producing Streptomyces strains, multi-step extraction and purification processes, and a summary of the spectroscopic data essential for its identification. Furthermore, this guide illustrates the biosynthetic origins of Cinerubin B and explores its known mechanism of action, including its impact on cellular signaling pathways.

Discovery and Producing Organisms

Cinerubin B is a glycosylated anthracycline antibiotic that has been isolated from several species of Streptomyces, a genus renowned for its prolific production of bioactive secondary metabolites. Initial discoveries identified Streptomyces griseorubiginosus as a producer of both Cinerubin A and B.[1] Subsequent research has also isolated Cinerubin B from Streptomyces eurythermus and Streptomyces cinereoruber. More recently, a strain designated as Streptomyces sp. CMAA 1527, isolated from the rhizosphere of the Antarctic plant Deschampsia antarctica, has been identified as a producer of Cinerubin B, highlighting the diverse environmental niches that harbor producers of this compound.

The producing organisms are typically isolated from soil samples and identified through morphological and phylogenetic analysis, primarily 16S rRNA gene sequencing.

Fermentation for Cinerubin B Production

The production of Cinerubin B is achieved through submerged fermentation of the producing Streptomyces strain. While specific media compositions and fermentation parameters can be optimized for each strain, a general framework for cultivation has been established.

Culture Media and Conditions

A common medium for the cultivation of Streptomyces and production of Cinerubin B is Potato Dextrose Broth (PDB). Optimization of the production media has been shown to enhance the yield of pigmented biomass, with glucose and beef extract identified as having a significant positive effect on pigment production in Streptomyces griseorubiginosus.[2]

Table 1: Exemplar Fermentation Parameters for Cinerubin B Production

| Parameter | Value | Reference |

| Medium | Potato Dextrose Broth | |

| Temperature | 16 °C | |

| Agitation | 180 rpm | |

| Incubation Time | 10 days | |

| pH | Not specified |

Note: These parameters, particularly temperature, may reflect the psychrotolerant nature of the Antarctic strain from which they were reported and may require optimization for other strains.

Inoculum Preparation

Prior to large-scale fermentation, an inoculum is prepared by transferring spores or mycelial fragments from a solid culture into a liquid seed medium. This seed culture is then incubated to generate sufficient biomass for inoculating the production fermenter.

Extraction and Purification of Cinerubin B

The recovery of Cinerubin B from the fermentation broth involves a multi-step process of extraction and chromatographic purification.

Initial Extraction

Following fermentation, the biomass (mycelium) is separated from the culture supernatant by centrifugation or filtration. Cinerubin B, being a secondary metabolite, can be present in both the mycelium and the supernatant.

A common initial extraction protocol involves:

-

Separation of mycelium and supernatant via centrifugation.

-

Solvent extraction of the supernatant with an organic solvent such as ethyl acetate.

-

For intracellular Cinerubin B, the mycelial cake can be disrupted using methods like ultrasonication, followed by extraction with a polar organic solvent like methanol.[2]

-

The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract, containing a mixture of metabolites, is subjected to one or more rounds of chromatography to isolate Cinerubin B to a high degree of purity. A semi-preparative High-Performance Liquid Chromatography (HPLC) method has been described for this purpose.

Table 2: Exemplar HPLC Purification Parameters for Cinerubin B

| Parameter | Specification | Reference |

| Column | C18 Zorbax Eclipse XDB (250 x 9.4 mm, 5 µm) | [3] |

| Mobile Phase A | 0.1% Formic Acid in Water | [3] |

| Mobile Phase B | Acetonitrile | [3] |

| Gradient | 30% to 100% B over 40 minutes | [3] |

| Flow Rate | 4 mL/min | [3] |

| Detection | 320 nm and 500 nm | [3] |

The fractions containing Cinerubin B are collected, and the solvent is evaporated to yield the purified compound.

References

- 1. Production of cinerubins by a Streptomyces griseorubiginosus strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production and Extraction of Red Bioactive Pigment from Streptomyces griseorubiginosus and Formulation of Bio-Lip Balm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Actinobacteria from Antarctica as a source for anticancer discovery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Cinerubin B HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cinerubin B hydrochloride (HCl), a potent anthracycline antibiotic with significant interest in cancer research. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, details the experimental protocols for these analyses, and presents a logical workflow for spectroscopic characterization.

Spectroscopic Data for Cinerubin B

While specific data for the hydrochloride salt is limited in publicly accessible literature, the following data for the free base, Cinerubin B, serves as a crucial reference. It is important to note that the protonation of the dimethylamino group in the HCl salt may lead to slight shifts in the NMR and IR spectra, particularly for atoms and bonds in proximity to the sugar moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed structure of Cinerubin B.

¹H NMR Data

The ¹H NMR spectrum of Cinerubin B reveals characteristic signals corresponding to its complex polycyclic and glycosidic structure. A recent study on Cinerubin B isolated from Streptomyces sp. CMAA 1527 reported the following key chemical shifts (in CDCl₃)[1]:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.99 | s | 1H | Phenolic OH |

| 12.83 | s | 1H | Phenolic OH |

| 12.28 | s | 1H | Phenolic OH |

| 7.75 | s | 1H | Aromatic H |

| 7.33 | d, J = 4.41 Hz | 2H | Aromatic H |

| 5.27 | br d, J = 2.50 Hz | 1H | Anomeric H |

¹³C NMR Data

A comprehensive, publicly available ¹³C NMR dataset for Cinerubin B is not readily found in recent literature. However, spectral databases may contain this information under slight variations of the compound name. For instance, a ¹³C NMR spectrum for a compound labeled "CNEORUBIN-B," which is likely a typographical error for Cinerubin B, is available on SpectraBase, though full access may require a subscription[2].

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretching (phenolic and alcoholic) |

| ~2950-2850 | C-H stretching (aliphatic) |

| ~1720 | C=O stretching (ester) |

| ~1620 | C=O stretching (quinone) |

| ~1580 | C=C stretching (aromatic) |

| ~1200-1000 | C-O stretching (ethers, esters, alcohols) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of Cinerubin B is characteristic of its anthracycline chromophore. The compound exhibits a distinct color, and its absorption maxima can be used for quantification and to study its interactions with other molecules.

| Solvent | λmax (nm) |

| Methanol/Trichloromethane | 490[1] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies for the analysis of natural products, particularly anthracycline antibiotics.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of Cinerubin B HCl is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.

-

¹H NMR Acquisition: Standard one-dimensional ¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 15-20 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: One-dimensional ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Spectral width is generally set to 200-250 ppm.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

IR Spectroscopy

-

Sample Preparation: For solid samples, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., methanol), depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded. The sample is then placed in the spectrometer, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, ethanol, or a buffer solution) of known concentration. This stock solution is then diluted to prepare a series of standard solutions of varying concentrations.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The spectrophotometer is blanked using the solvent. The absorbance of each standard solution is then measured over a wavelength range of approximately 200-800 nm.

-

Data Processing: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum. A calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity of the compound.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for spectroscopic analysis and the mechanism of action of anthracyclines.

References

Cinerubin B HCl: A Technical Guide to Safety and Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

Cinerubin B is a glycosylated anthracycline antibiotic with demonstrated anticancer activity. As a member of the anthracycline class of compounds, which are widely used in chemotherapy, Cinerubin B and its hydrochloride salt (HCl) are potent cytotoxic agents. This technical guide provides an in-depth overview of the essential safety and handling precautions required when working with Cinerubin B HCl in a research and development setting. The information presented herein is a synthesis of data available for Cinerubin B and hydrochloric acid to ensure a comprehensive understanding of the potential hazards and necessary safety measures.

Compound Identification and Properties

Cinerubin B is an antibiotic isolated from Streptomyces species.[1] Like other anthracyclines, it is under investigation for its potential as an anticancer agent. The hydrochloride salt is often prepared to improve solubility and stability.

| Property | Data | Source |

| Chemical Formula | C₄₂H₅₁NO₁₆ | [1] |

| Molecular Weight | 825.86 g/mol | |

| Appearance | Red amorphous powder | [1] |

| Solubility | Soluble in methanol and chloroform | [1] |

Hazard Identification and Safety Precautions

Warning: this compound should be handled only by trained personnel familiar with the risks of potent cytotoxic compounds and corrosive materials.

| Hazard Class | Description | Precautionary Statements |

| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. As an anthracycline, it is expected to be highly cytotoxic. | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a designated chemical fume hood. |

| Skin Corrosion/Irritation | The HCl salt is expected to be corrosive to the skin and mucous membranes. Causes severe skin burns and eye damage. | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection. |

| Serious Eye Damage/Irritation | Risk of serious eye damage. | Wear safety goggles or a face shield. Ensure an eyewash station is readily accessible. |

| Carcinogenicity/Mutagenicity | As a DNA-intercalating agent, this compound should be considered a potential mutagen and carcinogen. | Handle as a hazardous substance. All work should be conducted in a manner to minimize exposure. |

Personal Protective Equipment (PPE)

A designated work area, such as a chemical fume hood, is mandatory for handling this compound. The following PPE should be worn at all times:

| PPE Type | Specification |

| Gloves | Chemical-resistant gloves (e.g., nitrile) |

| Eye Protection | Chemical safety goggles or a full-face shield |

| Body Protection | A lab coat, long pants, and closed-toe shoes |

| Respiratory Protection | A NIOSH-approved respirator may be required for handling larger quantities or if there is a risk of aerosolization. |

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

| Emergency Situation | Procedure |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department. |

Experimental Protocols

In Vitro Cytotoxicity Assay Using the MTT Method

This protocol is a representative method for determining the cytotoxic effects of this compound on a cancer cell line.

1. Cell Culture:

-

Culture the chosen cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Harvest cells in the logarithmic growth phase for the assay.

2. Cell Seeding:

-

Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate overnight to allow for cell attachment.

3. Drug Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile DMSO or water).

-

Perform serial dilutions of the this compound stock solution to obtain a range of desired concentrations.

-

Remove the old medium from the 96-well plate and add 100 µL of fresh medium containing the various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and a no-treatment control.

4. Incubation:

-

Incubate the plate for 48-72 hours.

5. MTT Assay:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

6. Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the control wells.

-

Plot the cell viability against the drug concentration and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).[2][3]

Experimental workflow for determining the IC₅₀ of this compound.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for anthracyclines like Cinerubin B is the inhibition of topoisomerase II.[4][5][6] This enzyme is crucial for DNA replication and repair. By intercalating into the DNA and stabilizing the topoisomerase II-DNA complex, anthracyclines prevent the re-ligation of the DNA strands, leading to double-strand breaks. This DNA damage triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).

Another significant aspect of anthracycline activity is the generation of reactive oxygen species (ROS), which contributes to their cardiotoxic side effects.

Proposed signaling pathway for this compound's anticancer effect and cardiotoxicity.

Storage and Disposal

Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Protect from light.

Disposal: All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. This includes contaminated lab supplies, old solutions, and empty containers.

This guide is intended to provide a framework for the safe handling of this compound in a research setting. It is imperative that all users consult their institution's specific safety protocols and guidelines before commencing any work with this compound.

References

- 1. youtube.com [youtube.com]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]

- 6. Chemotherapy - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Cinerubin B HCl in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinerubin B hydrochloride (HCl) is an anthracycline antibiotic with demonstrated potent antiproliferative and cytotoxic effects against a variety of cancer cell lines.[1] As a member of the anthracycline class, which includes widely used chemotherapeutic agents, Cinerubin B is of significant interest for cancer research and drug development.[1] It is a glycosylated anthracycline, a structural feature critical for its biological activity.[1] These application notes provide a detailed protocol for the dissolution and use of Cinerubin B HCl in cell culture experiments, along with data on its efficacy and a summary of its mechanism of action.

Data Presentation

The cytotoxic activity of Cinerubin B has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 20.71[1] |

| U251 | Glioblastoma | 15.37[1] |

| NCI-H460 | Lung Cancer | 12.28[1] |

| 786-0 | Kidney Cancer | 9.75[1] |

| L1210 (murine) | Leukemia | 0.015 |

Note: The cytotoxic effects of Cinerubin B are dose-dependent.[1]

Experimental Protocols

Materials

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Pipettes and sterile, filtered pipette tips

Protocol for Preparation of this compound Stock Solution (10 mM)

-

Pre-warm DMSO: Bring the cell culture grade DMSO to room temperature.

-

Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of Cinerubin B is 825.8 g/mol .[1] To prepare a 10 mM stock solution, use the following formula:

-

Mass (mg) = 10 mmol/L * 0.001 L * 825.8 g/mol * 1000 mg/g = 8.258 mg for 1 mL of DMSO.

-

-

Dissolution: Add the appropriate volume of DMSO to the this compound powder to achieve a final concentration of 10 mM.

-

Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear and red in color.

-

Sterilization (Optional): If necessary, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. In solvent, Cinerubin B is stable for at least one year at -80°C. The solid powder is stable for at least three years at -20°C.

Protocol for Preparation of Working Solutions

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

-

-

Application to Cells: Add the prepared working solutions to your cell cultures and incubate for the desired duration of the experiment.

Mechanism of Action and Signaling Pathway

Cinerubin B, as an anthracycline, exerts its anticancer effects through multiple mechanisms, primarily by inhibiting RNA synthesis. This class of compounds is known to intercalate into DNA, thereby disrupting DNA and RNA synthesis and inducing apoptosis.

The following diagram illustrates the generalized mechanism of action for anthracyclines, which is representative of Cinerubin B's activity.

Caption: Generalized signaling pathway for anthracyclines like Cinerubin B.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the cytotoxic effects of this compound on a cancer cell line.

Caption: A typical workflow for a cytotoxicity assay using Cinerubin B.

References

Preparation of Cinerubin B Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of a stock solution of Cinerubin B, a glycosylated anthracycline antibiotic with anticancer properties. The following sections detail the necessary chemical and physical properties, a step-by-step protocol for solubilization, and essential safety and handling precautions. This guide is intended to ensure the accurate and safe preparation of Cinerubin B for use in research and drug development applications.

Chemical and Physical Properties of Cinerubin B

Cinerubin B is an orange-red crystalline solid.[1] A summary of its key quantitative properties is presented in Table 1. Accurate calculations of molarity and mass for stock solution preparation are dependent on these values.

Table 1: Chemical and Physical Data of Cinerubin B

| Property | Value | Source |

| Molecular Formula | C₄₂H₅₁NO₁₆ | [1] |

| Molecular Weight | 825.85 g/mol | [1] |

| Appearance | Orange-Red Crystalline Solid | [1] |

| Solubility | Soluble in Methanol and Chloroform | |

| Storage (Solid) | -20°C | |

| Purity | ≥98% (or as specified by supplier) | N/A |

Note on Cinerubin B HCl: This protocol is for Cinerubin B (free base). The hydrochloride (HCl) salt form may exhibit different solubility properties, particularly in aqueous solutions. If using this compound, it is recommended to first attempt solubilization in high-purity water before resorting to organic solvents.

Experimental Protocol: Preparation of a 10 mM Cinerubin B Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Cinerubin B in dimethyl sulfoxide (DMSO). This is a common starting concentration for many in vitro cell-based assays.

Materials:

-

Cinerubin B powder

-

Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

-

Determine the required mass of Cinerubin B:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 825.85 g/mol x 1000 mg/g

-

Mass (mg) = 8.26 mg

-

-

-

Weighing Cinerubin B:

-

Tare a clean, dry microcentrifuge tube or amber vial on the analytical balance.

-

Carefully weigh out approximately 8.26 mg of Cinerubin B powder into the tared container. Record the exact mass.

-

-

Solubilization:

-

Using a calibrated pipette, add the appropriate volume of DMSO to the container with the Cinerubin B powder to achieve a final concentration of 10 mM.

-

Volume (mL) = [Mass (mg) / 825.85 ( g/mol )] / 10 (mmol/L)

-

-

For example, if you weighed exactly 8.26 mg, you would add 1.0 mL of DMSO.

-

-

Mixing:

-

Securely cap the tube or vial.

-

Vortex the solution until the Cinerubin B is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-100 µL) in light-protecting microcentrifuge tubes or amber vials.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. One supplier suggests a stability of at least four years at -20°C.

-

Safety and Handling Precautions